2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-phenoxysulfonylcarbamate
Overview
Description
Octahydro-2H-quinolizin-1-ylmethyl (phenoxysulfonyl)carbamate is a chemical compound with the molecular formula C₁₇H₂₄N₂O₅S It is known for its unique structure, which includes a quinolizidine ring system and a phenoxysulfonyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-phenoxysulfonylcarbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinolizidine Ring: The quinolizidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenoxysulfonyl Group: The phenoxysulfonyl group is introduced through a sulfonylation reaction using phenoxysulfonyl chloride and a suitable base.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with an isocyanate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Octahydro-2H-quinolizin-1-ylmethyl (phenoxysulfonyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxysulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Octahydro-2H-quinolizin-1-ylmethyl (phenoxysulfonyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-phenoxysulfonylcarbamate involves its interaction with specific molecular targets. The compound may inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Octahydro-2H-quinolizin-1-ylmethyl (phenylsulfonyl)carbamate: Similar structure but with a phenylsulfonyl group instead of a phenoxysulfonyl group.
Octahydro-2H-quinolizin-1-ylmethyl (methylsulfonyl)carbamate: Similar structure but with a methylsulfonyl group.
Uniqueness
Octahydro-2H-quinolizin-1-ylmethyl (phenoxysulfonyl)carbamate is unique due to the presence of the phenoxysulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-phenoxysulfonylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c20-17(18-25(21,22)24-15-8-2-1-3-9-15)23-13-14-7-6-12-19-11-5-4-10-16(14)19/h1-3,8-9,14,16H,4-7,10-13H2,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCVKDWHJIEYJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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